This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The unique structural features of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine contribute to its classification as a potential pharmacophore in drug discovery and a useful building block in organic synthesis.
The synthesis of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine typically involves cyclization reactions. A common method includes the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate. This approach facilitates the formation of the oxadiazole ring through cyclization under controlled conditions .
In industrial settings, scalable synthetic routes are employed to ensure high yields and purity. Continuous flow reactors may be utilized to optimize reaction conditions, often involving environmentally friendly solvents and catalysts to minimize environmental impact . Additionally, microwave-assisted synthesis has been explored for its efficiency and reduced reaction times compared to traditional methods .
The molecular structure of 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine features a fused ring system that enhances its electronic properties. The oxadiazole ring contributes to the compound's reactivity and interaction with biological targets.
Molecular formula: C₇H₅N₃O
Molecular weight: 149.13 g/mol
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity.
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine undergoes various chemical transformations:
Common reagents for these reactions include sodium borohydride for reductions and various nucleophiles or electrophiles for substitution. Controlled temperatures and solvents are critical for achieving desired outcomes in these transformations .
The mechanism of action for 3H-[1,2,4]Oxadiazolo[4,3-A]pyridine primarily involves its ability to interact with specific enzymes or receptors. By binding to active sites on these molecular targets, it can inhibit their activity and modulate biological processes such as cell signaling and metabolism . This interaction is crucial for its potential therapeutic applications.
Relevant data from studies indicate that modifications to the structure can significantly affect its physical properties and biological activity .
3H-[1,2,4]Oxadiazolo[4,3-A]pyridine has several significant applications:
Research continues to explore its potential in drug discovery and development due to its unique properties and biological activities .
The synthetic exploration of oxadiazole heterocycles began with simple unfused systems, where researchers employed cyclization and cycloaddition strategies to construct the 1,2,4-oxadiazole ring. Initial methodologies focused on the condensation of amidoximes with carboxylic acid derivatives (e.g., esters or acyl chlorides) under harsh conditions requiring high temperatures (140–160°C) and extended reaction times (24–48 hours). These reactions often proceeded through O-acylamidoxime intermediates, which underwent thermally induced cyclodehydration to form the oxadiazole core. For example, the reaction of benzamidoxime with acetyl chloride yielded 3,5-disubstituted-1,2,4-oxadiazoles, but with modest efficiency (typically 30–50% yields) and poor regioselectivity for asymmetric substrates [2] [5].
The development of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in the mid-20th century significantly improved cyclodehydration efficiency. These reagents facilitated intramolecular O→N acyl transfers at lower temperatures (80–100°C), enabling the synthesis of sterically congested oxadiazoles. Nevertheless, these methods faced limitations in substrate scope due to the incompatibility of acid-labile functional groups and the formation of toxic byproducts [3] [5]. A pivotal advancement came with oxidative cyclization strategies using iodine or hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene), which enabled the conversion of N-acylhydrazones or thiosemicarbazides to 1,2,4-oxadiazoles under milder conditions. For instance, iodine-mediated cyclization of acylthiosemicarbazides provided 2-amino-1,2,4-oxadiazoles in 60–85% yields, demonstrating superior functional group tolerance [4] [5].
Table 1: Early Synthetic Methods for 1,2,4-Oxadiazole Core Assembly
Method | Conditions | Key Intermediate | Yield Range | Limitations |
---|---|---|---|---|
Thermal Cyclization | 140–160°C, 24–48 h | O-Acylamidoxime | 30–50% | Low regioselectivity, side products |
POCl₃-Mediated | 80–100°C, 4–8 h | N-Acylhydrazide | 50–75% | Acid-sensitive groups incompatible |
I₂/K₂CO₃ Oxidative | RT–60°C, 2–6 h | Acylthiosemicarbazide | 60–85% | Requires stoichiometric oxidant |
Hypervalent Iodine | 40–80°C, 1–3 h | N-Acylhydrazone | 70–90% | Cost of iodine reagents |
These foundational approaches set the stage for adapting oxadiazole synthesis to fused architectures but required re-engineering to address the kinetic and thermodynamic challenges of annulation with pyridine rings.
The fusion of 1,2,4-oxadiazole with pyridine introduces unique structural features distinct from monocyclic analogs. Early X-ray crystallographic studies of [1,2,4]oxadiazolo[4,3-a]pyridine derivatives revealed a near-planar bicyclic system with bond lengths and angles indicative of significant π-delocalization. The oxadiazole N-O bond (typically 1.35–1.38 Å) is shorter than single-bond references (1.40–1.45 Å), suggesting partial double-bond character due to resonance. Similarly, the C(8a)-N(1) bond connecting the oxadiazole and pyridine rings measures 1.32–1.34 Å, consistent with sp² hybridization and confirming effective conjugation across the fused system [1].
Spectroscopic techniques provided complementary insights into electronic properties. ¹H-NMR spectroscopy of 3H-[1,2,4]oxadiazolo[4,3-a]pyridines consistently shows deshielding of the pyridine H(6) proton (δ 8.9–9.2 ppm), attributable to the anisotropic effect of the adjacent oxadiazole ring. In ¹³C-NMR spectra, the C(3) carbon of the oxadiazole resonates at 165–170 ppm, characteristic of an sp²-hybridized carbon bonded to two heteroatoms. IR spectroscopy further confirms the presence of C=N and N-O stretches at 1610–1640 cm⁻¹ and 980–1010 cm⁻¹, respectively [1] [3].
Computational studies (DFT/B3LYP) revealed that the fused system exhibits a higher dipole moment (∼4.5 D) than isolated pyridine (2.2 D) or 1,2,4-oxadiazole (2.8 D), enhancing solubility in polar media. The HOMO is localized on the pyridine and oxadiazole N-O moiety, while the LUMO resides predominantly on the electron-deficient oxadiazole ring, underscoring the scaffold’s utility as an electron-accepting unit in medicinal chemistry [2].
Table 2: Key Structural Parameters of 3H-[1,2,4]Oxadiazolo[4,3-a]pyridine
Parameter | Experimental Data | Computational Data | Technique |
---|---|---|---|
N-O Bond Length | 1.35–1.38 Å | 1.36 Å | X-ray Diffraction |
C(8a)-N(1) Bond Length | 1.32–1.34 Å | 1.33 Å | X-ray Diffraction |
H(6) Chemical Shift | δ 8.9–9.2 ppm | - | ¹H-NMR |
C(3) Chemical Shift | δ 165–170 ppm | - | ¹³C-NMR |
C=N Stretch | 1610–1640 cm⁻¹ | 1625 cm⁻¹ | IR Spectroscopy |
Dipole Moment | - | 4.5 D | DFT/B3LYP |
The deliberate synthesis of the [1,2,4]oxadiazolo[4,3-a]pyridine scaffold emerged in the early 2000s as part of efforts to develop mitochondrial uncouplers with improved safety profiles over 2,4-dinitrophenol (DNP). Initial work focused on modifying BAM15 (5), a mitochondrial-selective uncoupler with a pyrazine core. Researchers hypothesized that replacing pyrazine with pyridine could enhance metabolic stability while retaining proton-shuttling capabilities. In 2014, the first-generation analog SHM115 (6) was synthesized via Buchwald-Hartwig amination of 4-chloro-3-nitropyridin-2-amine, followed by furoxan cyclization and reduction. SHM115 demonstrated tissue-specific distribution but suboptimal potency (EC₅₀ = 12 μM in L6 myoblasts) [1].
A breakthrough came with structural optimization via hydroxy group transposition from the 5- to 7-position of the pyridine ring, yielding SHO1122147 (7m) in 2024. This compound was synthesized through a six-step sequence:
SHO1122147 exhibited a 3.3-fold increase in uncoupling potency (EC₅₀ = 3.6 μM) over SHM115, attributed to optimized pKa (∼7.2) and logP (∼3.8) values. Pharmacokinetic studies in mice revealed a half-life of 2 h and Cₘₐₓ of 35 μM at 200 mg kg⁻¹ day⁻¹, with significant reductions in liver triglycerides in MASH models [1].
Table 3: Evolution of Key [1,2,4]Oxadiazolo[4,3-a]pyridine Derivatives
Compound | Structural Feature | Synthetic Innovation | Biological Activity | Year |
---|---|---|---|---|
BAM15 (5) | Pyrazine core | N/A (prototype) | Mitochondrial uncoupler (EC₅₀ = 8 μM) | 2014 |
SHM115 (6) | Pyridine core, 5-OH | Bromination/cyclization sequence | Tissue distribution, EC₅₀ = 12 μM | 2020 |
SHS4121705 | Pyrazine core, 7-OH | Hydroxy transposition | Liver-targeted, t₁/₂ = 5.7 h | 2023 |
SHO1122147 (7m) | Pyridine core, 7-OH | Suzuki coupling/deprotection | EC₅₀ = 3.6 μM; MASH efficacy | 2024 |
These advancements underscore the scaffold’s potential in treating metabolic disorders, with modern derivatives achieving enhanced target engagement through rational structural modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7